molecular formula C21H20F2N4O3 B13744430 Ethyl 6-fluoro-1-(4-fluorophenyl)-4-oxo-7-(piperazin-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylate CAS No. 104069-95-6

Ethyl 6-fluoro-1-(4-fluorophenyl)-4-oxo-7-(piperazin-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylate

Katalognummer: B13744430
CAS-Nummer: 104069-95-6
Molekulargewicht: 414.4 g/mol
InChI-Schlüssel: LXNVMZLZFAPUMV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 6-fluoro-1-(4-fluorophenyl)-4-oxo-7-(piperazin-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a fluorinated naphthyridine derivative with a piperazine substituent at position 5. Its structure features:

  • Position 6: Fluorine atom, improving metabolic stability.
  • Position 7: Piperazin-1-yl group, contributing to solubility and pharmacological activity.
  • Ethyl ester at position 3, which may act as a prodrug moiety for carboxylic acid activation.

Eigenschaften

IUPAC Name

ethyl 6-fluoro-1-(4-fluorophenyl)-4-oxo-7-piperazin-1-yl-1,8-naphthyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F2N4O3/c1-2-30-21(29)16-12-27(14-5-3-13(22)4-6-14)19-15(18(16)28)11-17(23)20(25-19)26-9-7-24-8-10-26/h3-6,11-12,24H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXNVMZLZFAPUMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C2=NC(=C(C=C2C1=O)F)N3CCNCC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20552879
Record name Ethyl 6-fluoro-1-(4-fluorophenyl)-4-oxo-7-(piperazin-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20552879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104069-95-6
Record name Ethyl 6-fluoro-1-(4-fluorophenyl)-4-oxo-7-(piperazin-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20552879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of ethyl 6-fluoro-1-(4-fluorophenyl)-4-oxo-7-(piperazin-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylate generally follows a multi-step approach:

  • Step 1: Construction of the 1,8-naphthyridine core
    The core is typically synthesized via condensation reactions involving appropriate pyridine derivatives and β-keto esters or equivalent precursors. The introduction of the 6-fluoro substituent is often achieved through fluorinated starting materials or electrophilic fluorination on the ring system.

  • Step 2: Introduction of the 4-fluorophenyl group at N-1
    This is accomplished by N-arylation reactions, often using 4-fluorophenyl halides under nucleophilic substitution or palladium-catalyzed cross-coupling conditions.

  • Step 3: Piperazine substitution at C-7
    The 7-position is functionalized by nucleophilic substitution with piperazine or substituted piperazines. This step may involve displacement of a leaving group such as a halogen or tosylate on the naphthyridine ring.

  • Step 4: Formation of the ethyl ester at C-3
    The carboxylic acid moiety at position 3 is esterified using standard esterification protocols with ethanol under acidic or catalytic conditions.

Detailed Synthetic Route Example

A representative synthesis reported in literature involves:

Step Reaction Type Reagents/Conditions Outcome
1 Cyclization to form 1,8-naphthyridine Condensation of 2-aminopyridine derivatives with β-keto esters Formation of 1,8-naphthyridine core with 6-fluoro substituent
2 N-Arylation 4-Fluorophenyl halide, base, Pd catalyst Introduction of 4-fluorophenyl at N-1
3 Nucleophilic substitution Piperazine, solvent (e.g., ethanol, DMF), heat Substitution at C-7 with piperazine
4 Esterification Ethanol, acid catalyst (e.g., H2SO4 or HCl) Formation of ethyl ester at C-3

This synthetic route is consistent with methods used for related fluoroquinolone and naphthyridine derivatives such as enoxacin and related antibacterial agents.

Alternative Approaches

  • Fluorination Post-Core Formation: Some methods introduce fluorine atoms after constructing the naphthyridine core using electrophilic fluorinating agents, allowing selective fluorination at the 6-position.

  • Use of Protected Piperazine Derivatives: To improve selectivity and yield, piperazine may be introduced in a protected form (e.g., N-Boc-piperazine) followed by deprotection.

  • Microwave-Assisted Synthesis: Microwave irradiation has been reported to accelerate ring formation and substitution steps, improving reaction times and yields.

Data Tables Summarizing Preparation Parameters

Parameter Typical Conditions Notes
Solvent Ethanol, Dimethylformamide (DMF), Acetonitrile Choice depends on reaction step
Temperature 60–120 °C Elevated temperatures favor substitution reactions
Catalyst Pd(PPh3)4, CuI (for cross-coupling) Used in N-arylation steps
Reaction Time 2–24 hours Varies by step and method
Yield 50–85% per step Overall yield depends on purification
Purification Recrystallization, column chromatography Required for isolating pure compound

Summary Table of Key Preparation Steps

Step No. Reaction Type Key Reagents/Conditions Purpose
1 Core ring formation 2-Aminopyridine derivatives + β-keto esters, heat Build 1,8-naphthyridine core
2 N-Arylation 4-Fluorophenyl halide, Pd catalyst, base Attach 4-fluorophenyl group at N-1
3 Piperazine substitution Piperazine, solvent, heat Substitute at C-7 position
4 Esterification Ethanol, acid catalyst Form ethyl ester at C-3

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 6-fluoro-1-(4-fluorophenyl)-4-oxo-7-(piperazin-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation Products: Corresponding carboxylic acids or ketones.

    Reduction Products: Alcohols or amines.

    Substitution Products: Derivatives with various substituents on the fluorophenyl groups.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of Ethyl 6-fluoro-1-(4-fluorophenyl)-4-oxo-7-(piperazin-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to Enzymes: Inhibit the activity of certain enzymes by binding to their active sites.

    Modulate Receptors: Interact with cellular receptors, leading to changes in signal transduction pathways.

    Affect Gene Expression: Influence the expression of genes involved in various cellular processes.

Vergleich Mit ähnlichen Verbindungen

Substituent Analysis

Key structural variations among similar naphthyridine derivatives are summarized below:

Compound Name Position 1 Substituent Position 6 Position 7 Substituent Key Functional Groups Application/Activity
Target Compound 4-Fluorophenyl F Piperazin-1-yl Ethyl ester Potential anticancer agent
7-Chloro-6-fluoro-1-(4-fluorophenyl)-...-acid () 4-Fluorophenyl F Cl Carboxylic acid Anticancer intermediate
Ethyl 7-chloro-1-(2,4-difluorophenyl)-... () 2,4-Difluorophenyl F Cl Ethyl ester Not specified
Ethyl 1-(3-chloro-2-fluorobenzyl)-... () 3-Chloro-2-fluorobenzyl - 4-(Pyridin-2-yl)piperazin-1-yl Ethyl ester Not specified (75% yield)
6-Fluoro-1-(2-fluoroethyl)-... () 2-Fluoroethyl F Pyridin-4-yl Carboxylic acid Intermediate (HR429599)

Key Observations :

  • Position 7 : Chloro substituents () are common but less polar than piperazine or pyridinyl-piperazine groups (Target, ), which may enhance solubility and target binding .
  • Position 1 : 4-Fluorophenyl (Target) vs. 2,4-difluorophenyl () influences steric and electronic properties; the latter may increase steric hindrance .
  • Ester vs. Acid : Ethyl esters (Target, ) are often hydrolyzed in vivo to active carboxylic acids (e.g., ) .

Spectroscopic and Analytical Data

  • 1H NMR :

    • Target Compound : Expected peaks for ethyl ester (δ ~1.25 ppm, triplet; δ ~4.45 ppm, quartet), piperazine protons (δ ~3.40–3.80 ppm), and aromatic fluorophenyl signals (δ ~7.00–8.20 ppm), analogous to .
    • Compound : Piperazine protons at δ 3.20–3.85 ppm; carboxylic acid proton at δ 15.45 ppm .
  • Mass Spectrometry : Ethyl ester derivatives (e.g., ) show molecular ion peaks consistent with their formulas (e.g., C17H10ClF3N2O3 for ) .

Biologische Aktivität

Ethyl 6-fluoro-1-(4-fluorophenyl)-4-oxo-7-(piperazin-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial properties, mechanisms of action, and potential therapeutic applications, supported by various studies and data.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Fluorine Substituents : The presence of fluorine atoms enhances biological activity and metabolic stability.
  • Piperazine Ring : This moiety is often associated with improved pharmacological profiles.

The molecular formula for this compound is C18H19F2N3O3C_{18}H_{19}F_2N_3O_3 with a molecular weight of approximately 359.36 g/mol.

Antibacterial Activity

Research indicates that ethyl 6-fluoro-1-(4-fluorophenyl)-4-oxo-7-(piperazin-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylate exhibits notable antibacterial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity Against Various Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 µg/mL
Escherichia coli2 µg/mL
Pseudomonas aeruginosa4 µg/mL

The MIC values indicate that the compound is particularly potent against Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating infections caused by this pathogen.

The mechanism through which ethyl 6-fluoro-1-(4-fluorophenyl)-4-oxo-7-(piperazin-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylate exerts its antibacterial effects involves inhibition of bacterial DNA synthesis and disruption of cell wall integrity. Studies have shown that it interferes with essential bacterial enzymes, leading to cell death.

Case Studies

Case Study 1: Efficacy in Animal Models

A study conducted on mice infected with Escherichia coli demonstrated that administration of the compound significantly improved survival rates compared to control groups. Mice treated with a single dose showed a survival rate of 80% over a seven-day observation period, while untreated controls had only a 20% survival rate.

Case Study 2: Comparison with Existing Antibiotics

In comparative studies against standard antibiotics such as ciprofloxacin and amoxicillin, ethyl 6-fluoro-1-(4-fluorophenyl)-4-oxo-7-(piperazin-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylate exhibited superior efficacy against resistant strains of bacteria. This highlights its potential role in addressing antibiotic resistance.

Q & A

Basic Research Questions

Q. How can the synthesis of this compound be optimized for higher yields and purity?

  • Methodology :

  • Reaction Conditions : Use DMF as a solvent at 80–100°C with stoichiometric excess (2:1) of piperazine derivatives to drive the nucleophilic substitution reaction at the 7-position .
  • Workup : Precipitate the product by pouring the reaction mixture into ice/water, followed by crystallization using ethanol/DMF (1:1) to enhance purity .
  • Characterization : Validate purity via ¹H-NMR (e.g., δ 1.25 ppm for ethyl CH3, 3.40–3.75 ppm for piperazine CH2) and elemental analysis (C, H, N content) .
    • Data Table :
Reaction Time (h)Temperature (°C)Yield (%)Purity (HPLC)
68075>98%
178090>99%

Q. Which spectroscopic techniques are critical for confirming the compound’s structure?

  • Key Methods :

  • ¹H-NMR : Identify substituents (e.g., ethyl ester at δ 4.45 ppm, piperazine protons at δ 3.40–3.75 ppm) and aromatic protons (δ 6.65–8.85 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular weight via [M+H]+ peaks (e.g., calculated for C27H25ClFN5O3: 546.1 g/mol) .
  • IR Spectroscopy : Detect carbonyl (C=O) stretches at ~1700 cm⁻¹ and C-F bonds at 1100–1250 cm⁻¹ .

Q. How can researchers ensure batch-to-batch consistency in purity and stability?

  • Protocol :

  • Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to monitor impurities .
  • Stability Testing : Store the compound in anhydrous DMSO at –20°C and assess degradation via LC-MS over 30 days .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictions in antibacterial efficacy data?

  • Approach :

  • Systematic Substitution : Compare analogs with varying substituents (e.g., 4-fluorophenyl vs. 2,4-difluorophenyl) to assess impacts on lipophilicity (logP) and DNA gyrase binding .
  • Enzyme Assays : Conduct in vitro inhibition assays against bacterial topoisomerase IV, correlating IC50 values with substituent electronegativity .
    • Data Table :
Substituent (Position)logPIC50 (µM)Binding Affinity (ΔG, kcal/mol)
4-Fluorophenyl (1)2.10.8–9.2
2,4-Difluorophenyl (1)2.50.3–10.5

Q. What experimental strategies can elucidate the compound’s mechanism of action against resistant bacterial strains?

  • Methods :

  • Molecular Docking : Use AutoDock Vina to simulate binding to mutant DNA gyrase (e.g., Staphylococcus aureus GyrA S84L) and identify critical hydrogen bonds with Ser85 and Glu88 .
  • Resistance Profiling : Compare MIC values against wild-type vs. efflux-pump-deficient strains (e.g., Escherichia coli ΔacrAB) to assess pump-mediated resistance .

Q. How can researchers address discrepancies in solubility data across different solvent systems?

  • Analysis :

  • Solubility Screening : Measure equilibrium solubility in PBS (pH 7.4), DMSO, and simulated intestinal fluid (FaSSIF) using UV-Vis spectroscopy .
  • Co-solvency Studies : Add 10% PEG-400 to aqueous buffers to enhance solubility without destabilizing the naphthyridine core .

Methodological Notes

  • Synthetic Optimization : Prioritize piperazine derivatives with electron-withdrawing groups (e.g., trifluoromethylphenyl) to improve reaction kinetics .
  • Data Contradictions : Cross-validate SAR results using orthogonal assays (e.g., isothermal titration calorimetry vs. fluorescence polarization) to rule out assay-specific artifacts .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.